2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine
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Overview
Description
2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-hydroxyacetophenone and 3-hydroxypyridine as the primary starting materials.
Condensation Reaction: The 5-fluoro-2-hydroxyacetophenone undergoes a condensation reaction with 3-hydroxypyridine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in a solvent like ethanol or methanol.
Cyclization: The intermediate product formed from the condensation reaction undergoes cyclization to form the final product, this compound. This step may require heating and the use of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-Fluoro-2-hydroxyphenyl)-3-pyridone.
Reduction: Formation of 2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxy-1,2-dihydropyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy.
Molecular Targets: The primary targets include proteins involved in cell cycle regulation, DNA repair, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: A precursor in the synthesis of 2-(5-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, known for its use in medicinal chemistry.
2-Hydroxy-5-fluoropyridine: A structurally similar compound with different substitution patterns, used in various chemical reactions and studies.
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Known for its anti-cancer properties and mechanism of action involving microtubule destabilization.
Uniqueness
This compound is unique due to its dual hydroxyl groups and fluorinated phenyl ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-7-3-4-9(14)8(6-7)11-10(15)2-1-5-13-11/h1-6,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYKRMHZFMZMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)F)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695526 |
Source
|
Record name | 4-Fluoro-6-(3-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-46-7 |
Source
|
Record name | 4-Fluoro-6-(3-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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